2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, methoxy groups, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the piperazine ring, followed by substitution reactions to introduce the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups in spectroscopic analyses. For example, the methoxy groups would be expected to show characteristic peaks in an NMR spectrum .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of its functional groups. For example, the piperazine ring might undergo substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the piperazine ring might confer solubility in polar solvents .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have been widely studied for their therapeutic applications across various diseases. The significance of piperazine, a nitrogen-containing heterocycle, lies in its versatility as a medicinal scaffold. Modifications to the piperazine nucleus result in molecules with diverse therapeutic potentials, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These modifications indicate the significant impact substituents have on the pharmacokinetics and dynamics of the resulting molecules, suggesting a broad area for drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Acetaminophen and Piperazine: Metabolism and Genetic Differences
The metabolism of acetaminophen (paracetamol), a widely used analgesic, involves several pathways including glucuronidation, sulfation, and oxidation, with variations in metabolism suggesting different susceptibilities to toxicity and therapeutic efficacy. This underscores the importance of understanding metabolic pathways in drug development, potentially relevant to the design and application of compounds like 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide (Zhao & Pickering, 2011).
Anti-Mycobacterial Activity of Piperazine Derivatives
Piperazine derivatives have shown significant anti-mycobacterial activity, including against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This highlights the potential for piperazine-based molecules in developing new anti-TB agents, a critical area given the global challenge of tuberculosis and drug resistance (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Environmental Impact and Removal of Pharmaceutical Compounds
The environmental persistence and impact of pharmaceutical compounds, including those related to piperazine derivatives, underscore the need for effective removal strategies from water bodies. Research into the adsorptive elimination of acetaminophen, a compound with a similar scope of use, from water highlights the importance of addressing pharmaceutical pollutants, potentially relevant to the environmental management of related piperazine derivatives (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that affect various neurological conditions .
Biochemical Pathways
The compound affects the pathways involving alpha1-adrenergic receptors. These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of the compound’s action are complex and multifaceted. It has been observed that the compound exhibits affinity for alpha1-adrenergic receptors in the range from 22 nM to 250 nM . This affinity suggests that the compound may have a significant impact on the function of these receptors and the biochemical pathways they influence .
Future Directions
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c1-28-17-8-4-16(5-9-17)26-12-10-25(11-13-26)14-19(27)24-15-2-6-18(7-3-15)29-20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAGTXKWHVQJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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